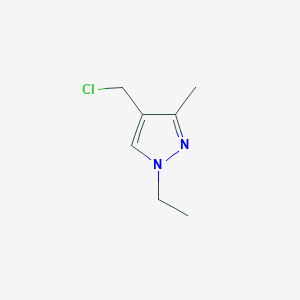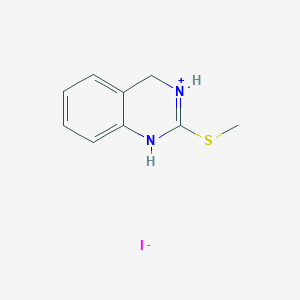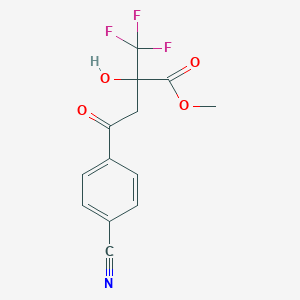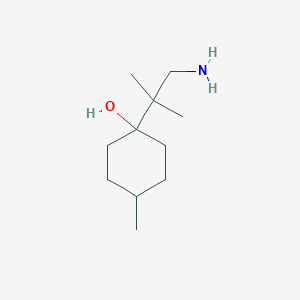![molecular formula C10H13NO4 B13192677 5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13192677.png)
5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde is a compound that features a pyrrolidine ring fused with a furan ring, both of which are significant in medicinal chemistry. The presence of hydroxyl and aldehyde functional groups makes this compound versatile for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the reaction of 5-formylfuran-2-boronic acid with palladium diacetate and tri tert-butylphosphoniumtetrafluoroborate in a solvent mixture of dimethyl sulfoxide and water under an inert atmosphere . This is followed by the addition of potassium acetate and 6-iodoquinazolin-4(3H)-one, and heating the mixture to 80°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to substitute hydroxyl groups with chlorine.
Major Products
Oxidation: Oxidation of the hydroxyl groups can yield furan-2-carboxylic acid derivatives.
Reduction: Reduction of the aldehyde group can yield 5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]furan-2-methanol.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
科学研究应用
5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and other interactions. The presence of hydroxyl and aldehyde groups allows it to form stable complexes with these targets, potentially inhibiting or modulating their activity .
相似化合物的比较
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde is unique due to the combination of a pyrrolidine ring with a furan ring and the presence of both hydroxyl and aldehyde functional groups. This combination provides a unique set of chemical properties and potential biological activities that are not found in other similar compounds .
属性
分子式 |
C10H13NO4 |
|---|---|
分子量 |
211.21 g/mol |
IUPAC 名称 |
5-[3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO4/c12-5-7-3-11(4-9(7)14)10-2-1-8(6-13)15-10/h1-2,6-7,9,12,14H,3-5H2 |
InChI 键 |
LIWHPVMTTBXGFH-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(CN1C2=CC=C(O2)C=O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[1-(Aminomethyl)cyclopentyl]propan-1-ol](/img/structure/B13192599.png)




![tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate](/img/structure/B13192620.png)



![[2-(5-Bromopyrimidin-2-yl)propan-2-yl]dimethylamine](/img/structure/B13192654.png)

![Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13192663.png)
